

WHI-P154 AG-490 JAK inhibitor efficacy comparison

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Compound Focus: Whi-P154

CAS No.: 211555-04-3

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JAK Inhibitor Profile Comparison

The table below compares the core characteristics and experimental findings for **WHI-P154** and AG-490.

Feature	WHI-P154	AG-490
Primary Target	JAK3 [1] [2]	JAK2 [3] [2]
Reported IC50	1.8 μ M (JAK3) [2]	Information missing
Selectivity	Potent against JAK3; little activity against JAK1 or JAK2 at 1.8 μ M [2]. Also reported to inhibit EGFR, Src, Abl, VEGFR, and MAPK [2].	JAK2 inhibitor with no reported activity against Lck, Lyn, Btk, Syk, and Src [2]. Also identified as an EGFR inhibitor [2].

| **Key Experimental Findings** | - Attenuates IFN- γ -induced iNOS expression and NO production in macrophages [3].

- Decreases LPS-induced iNOS expression and NO production, but has minimal effect on COX-2 or TNF- α [1].

- Prevents Stat3 phosphorylation, but not Stat5 [2]. | - Decreases IFN- γ -induced nuclear levels of STAT1 α [3].
- Reduces iNOS protein/mRNA expression and NO production in a concentration-dependent manner [3].
- Inhibits LPS-induced iNOS expression [1]. | | **Suggested Mechanism of Action** | Inhibition of the JAK-STAT1 pathway, leading to attenuated iNOS transcription [3] [1]. | Inhibition of the JAK2-STAT1 pathway, leading to attenuated iNOS transcription [3] [1]. |

Supporting Experimental Data & Protocols

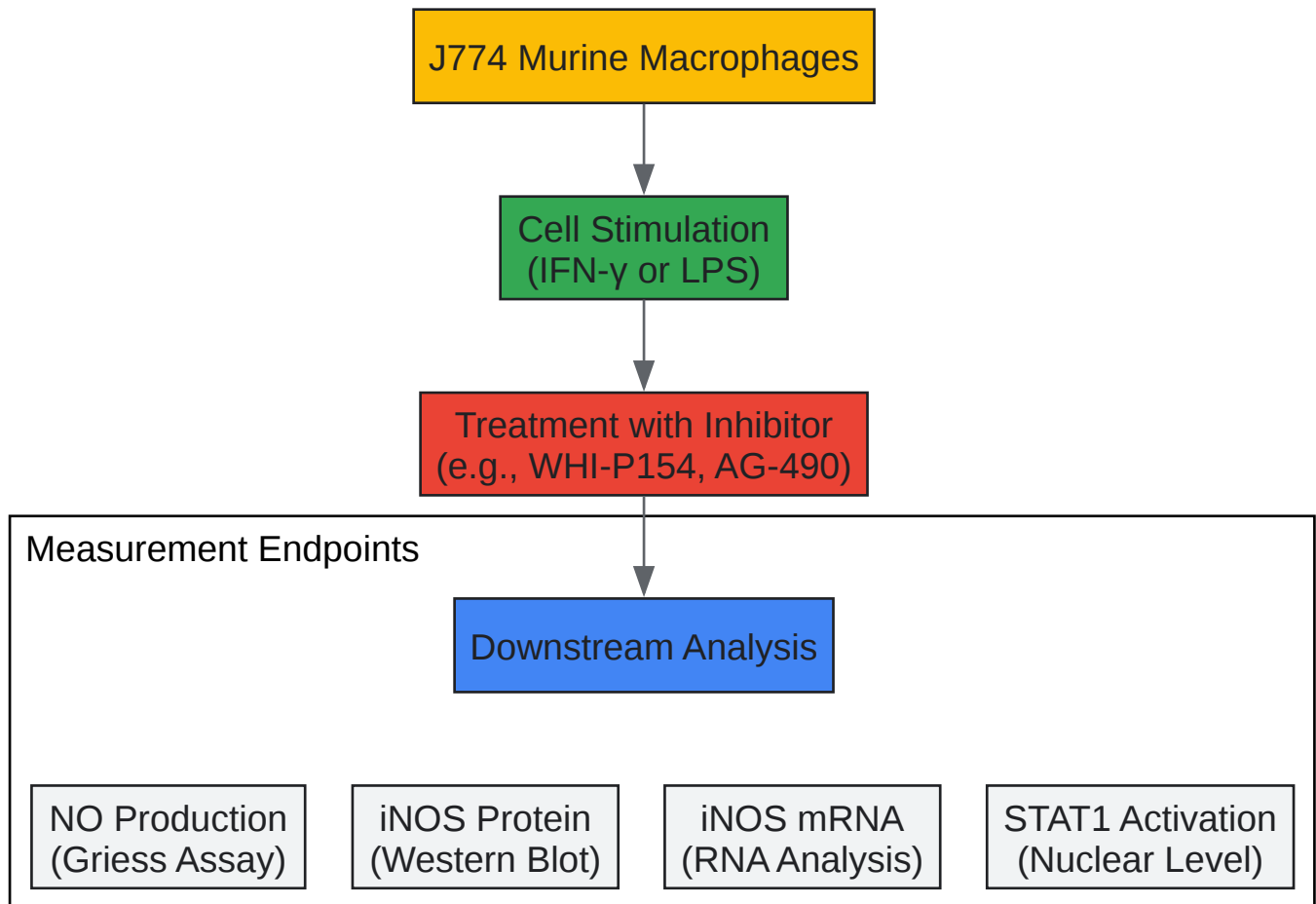
The following section details key experimental methodologies from the cited research, which primarily used **J774 murine macrophages**.

Key Experimental Models

- **Cell Stimulation:** Cells were activated with **IFN- γ** [3] or **bacterial lipopolysaccharide (LPS)** [1] to induce inflammatory responses.
- **Key Measured Outcomes:**
 - **Nitric Oxide (NO) Production:** Measured as nitrite accumulation in the culture medium using the Griess reaction [3] [1].
 - **iNOS Expression:** Analyzed at the protein level (Western blot) and mRNA level [3] [1].
 - **Transcription Factor Activation:** Assessed via nuclear levels of STAT1 α (STAT1 activation) [3].

Experimental Workflow

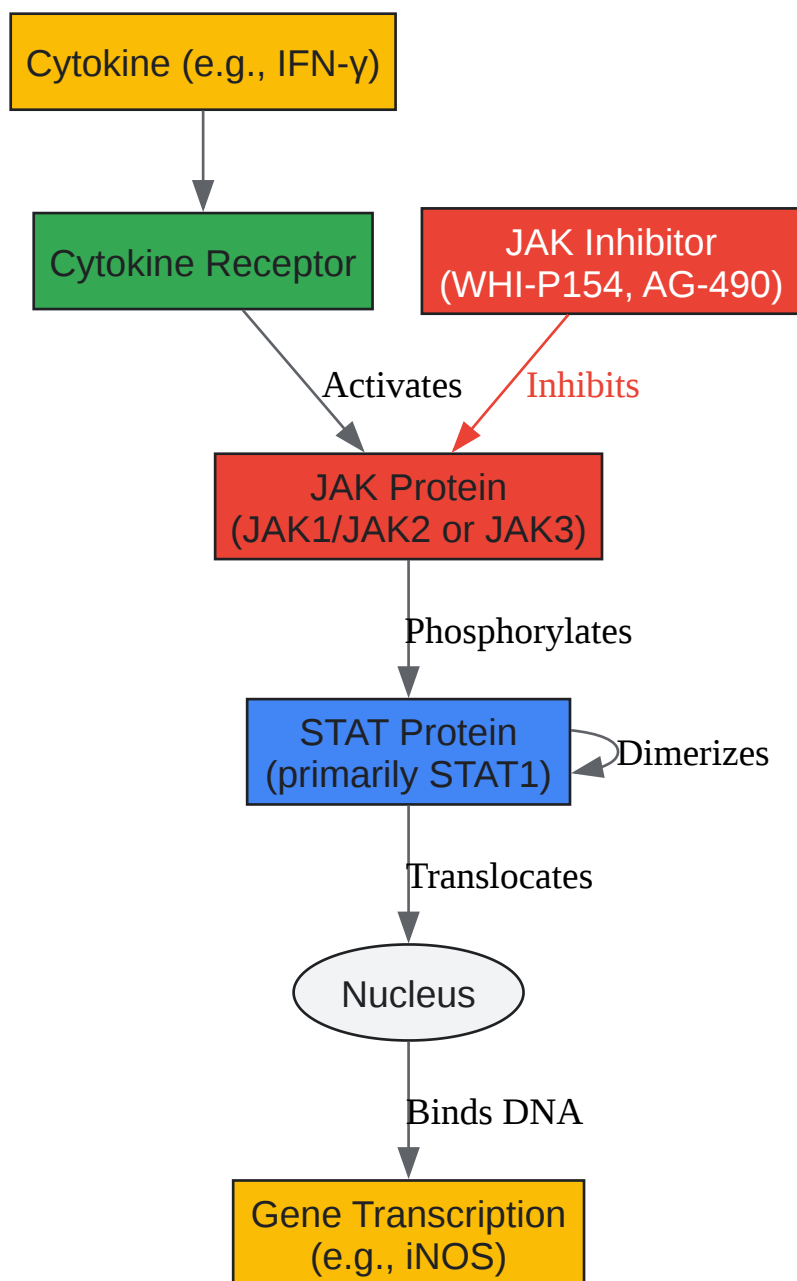
The diagram below summarizes the general workflow used to evaluate inhibitor efficacy in these studies.



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Mechanism of Action in JAK-STAT Signaling

WHI-P154 and AG-490 exert their effects by inhibiting the JAK-STAT signaling pathway, which is crucial for the cellular response to cytokines like IFN- γ . The following diagram illustrates the pathway and the inhibitors' points of action.



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Key Research Implications

- **Efficacy vs. Selectivity:** While both compounds effectively suppress iNOS/NO, their different JAK selectivity makes them useful for probing specific roles of JAK2 vs. JAK3 in immune signaling [3] [1] [2].
- **Research Context:** Most data comes from *in vitro* macrophage models. Effects may vary in other cell types or *in vivo* systems.

- **Broader JAK Inhibitor Landscape:** These are research tools. Clinically approved JAK inhibitors like tofacitinib (JAK3-preferential) and upadacitinib (JAK1-selective) have more refined selectivity profiles [4] [5].

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